rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride
Description
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride is a bicyclic amine salt featuring a nitrogen atom integrated into a bicyclo[4.2.0]octane scaffold. The compound’s racemic nature (rac) indicates a mixture of enantiomers, with stereochemistry defined at positions 1R, 6S, and 8R. The phenyl substituent at position 8 contributes to its lipophilic character, while the hydrochloride salt enhances solubility in polar solvents.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
8-phenyl-3-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12;/h1-5,11-14H,6-9H2;1H |
InChI Key |
BOPRDPDSPJVDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the phenyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the phenyl group via nucleophilic substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
Key Comparisons:
Analysis:
- Bicyclo System : The target compound’s [4.2.0] system (two fused six-membered rings) differs from the [3.2.1] system in , which introduces greater ring strain and altered conformational flexibility.
- Substituents : The phenyl group in the target compound enhances lipophilicity compared to the carboxylic acid derivative (LogP -2.11 vs. estimated ~2.0 for phenyl). Fluorination (4-fluorophenyl analog) increases electronegativity and metabolic stability .
- Salt Form : All compounds are hydrochloride salts, improving aqueous solubility for biological testing.
Pharmacological and Application Insights
- The phenyl group could mimic aromatic residues in neurotransmitter analogs .
- Antimicrobial Potential: Analogous bicyclic amines () with thia-azabicyclo[4.2.0] systems show antibiotic activity, hinting at broader therapeutic applications .
- Prodrug Potential: The carboxylic acid derivative () could serve as a prodrug precursor, with esterification improving bioavailability.
Table 1: Structural and Physicochemical Properties
Biological Activity
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN |
| Molecular Weight | 223.7 g/mol |
| CAS Number | 2155840-03-0 |
| Purity | Min. 95% |
The mechanism of action for this compound involves its interaction with various receptors and enzymes in the central nervous system (CNS). Studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Interactions:
- Serotonin Receptors : The compound has shown affinity for serotonin receptor subtypes, which may contribute to its psychoactive effects.
- Dopamine Receptors : Its structural similarity to other known dopamine modulators suggests potential dopaminergic activity, which could be relevant for treating conditions like Parkinson's disease or schizophrenia.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal models have demonstrated that this compound can produce antidepressant-like effects, potentially through modulation of serotonin levels.
- Cognitive Enhancement : Preliminary studies suggest improvements in cognitive functions such as memory and learning in rodent models.
- Analgesic Properties : The compound has been noted for its analgesic effects in pain models, indicating potential use in pain management therapies.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant properties in a forced swim test model.
- Findings : Mice treated with varying doses exhibited reduced immobility time compared to controls, suggesting significant antidepressant-like activity (p < 0.05).
-
Cognitive Function Assessment :
- Objective : To assess memory enhancement using the Morris water maze test.
- Findings : Treated groups showed improved escape latency and path efficiency compared to placebo groups (p < 0.01), indicating enhanced spatial memory.
-
Pain Relief Evaluation :
- Objective : To measure analgesic effects in a formalin-induced pain model.
- Findings : The compound significantly reduced pain scores during both phases of the formalin test (p < 0.05), supporting its analgesic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar bicyclic compounds is useful:
| Compound Name | Biological Activity | Selectivity |
|---|---|---|
| rac-(1R,6S)-3-Azabicyclo[4.2.0]octane | Moderate antidepressant activity | Lower than target |
| (1R,6S)-8-Aminobicyclo[4.2.0]octane | High affinity for dopamine receptors | Higher selectivity |
| (1R,6S)-tert-butyl 3-Azabicyclo[4.2.0] | Limited CNS penetration | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
